AC5 Inhibition Potency of the Hydroxamic Acid Derivative vs. Classical P-Site Inhibitors
The hydroxamic acid derivative of 5-(6-aminopurin-9-yl)pentanoic acid inhibits recombinant human AC5 with an IC50 of 7,600 nM in HEK293 cells [1]. This potency positions it between the widely used P-site inhibitor 2',5'-dideoxyadenosine (IC50 = 3,000 nM) [2] and the substantially less potent propylamino-acetic acid analog (IC50 = 200,000 nM) [3]. The compound is significantly less potent than SQ22536 (IC50 = 1,400–2,000 nM against AC5) , but retains the unique advantage of a free carboxylic acid precursor for late-stage diversification.
| Evidence Dimension | AC5 inhibition (IC50) |
|---|---|
| Target Compound Data | 7,600 nM (5-(6-aminopurin-9-yl)pentanoic acid hydroxyamide) |
| Comparator Or Baseline | 2',5'-Dideoxyadenosine: 3,000 nM; SQ22536: 1,400–2,000 nM; 3-carbon linker analog: 200,000 nM |
| Quantified Difference | 2.5-fold less potent than 2',5'-ddAdo; 3.8–5.4-fold less potent than SQ22536; 26-fold more potent than 3-carbon linker analog |
| Conditions | Recombinant human AC5 expressed in HEK293 cells; in vitro enzyme inhibition assay |
Why This Matters
This intermediate potency, combined with the free carboxylic acid functionality for prodrug conversion, offers a unique balance of activity and chemical tractability that is absent in ribose-containing inhibitors.
- [1] BindingDB BDBM50119826: 5-(6-Amino-purin-9-yl)-pentanoic acid hydroxyamide (CHEMBL68614). IC50 = 7.60E+3 nM against recombinant human adenylate cyclase 5. View Source
- [2] TargetMol Product Information: 2',5'-Dideoxyadenosine (T100666). Potent non-competitive adenylyl cyclase inhibitor via P-site binding, IC50 = 3 µM. View Source
- [3] BindingDB BDBM50119848: [3-(6-Amino-purin-9-yl)-propylamino]-acetic acid. IC50 = 2.00E+5 nM against recombinant human adenylate cyclase 5. View Source
